molecular formula C10H6Cl2N2O2S B11706957 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11706957
M. Wt: 289.14 g/mol
InChI Key: QQQCXOATBFDNCH-FARCUNLSSA-N
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Description

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that the process would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidinone ring can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the dichlorophenyl group could result in various substituted derivatives.

Scientific Research Applications

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and hydroxy group are likely involved in binding to these targets, while the imidazolidinone core may play a role in stabilizing the interaction. This binding can lead to inhibition or activation of the target, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a dichlorophenyl group, a hydroxy group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H6Cl2N2O2S

Molecular Weight

289.14 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-2+

InChI Key

QQQCXOATBFDNCH-FARCUNLSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)N2)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Cl)Cl

Origin of Product

United States

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